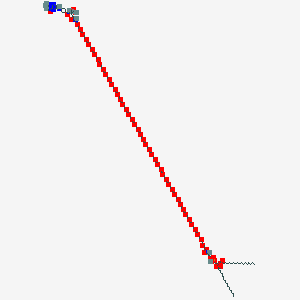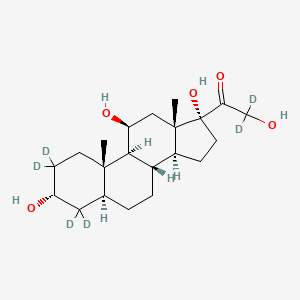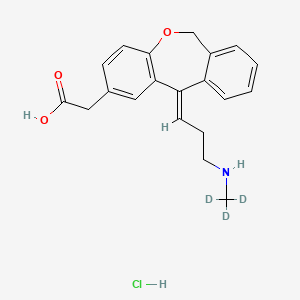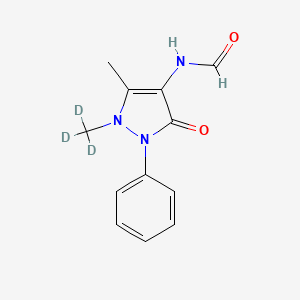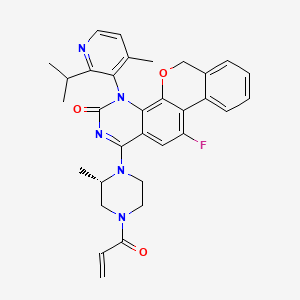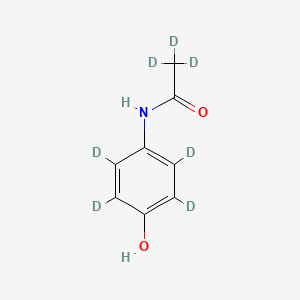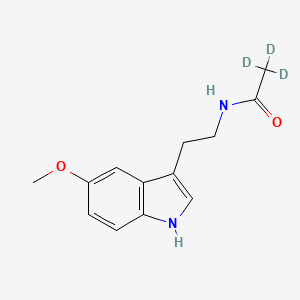
Vitamin K1-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is primarily used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Vitamin K1 in biological samples . Vitamin K1 itself is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and vascular health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-13C6 involves the incorporation of carbon-13 isotopes into the phylloquinone molecule. This is typically achieved through chemical synthesis using labeled precursors. The specific synthetic routes and reaction conditions can vary, but they generally involve multi-step organic synthesis techniques to ensure the incorporation of the carbon-13 isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of labeled carbon sources and advanced organic synthesis techniques to produce the compound in sufficient quantities for commercial use. The production process is optimized for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin K1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Vitamin K1-2,3-epoxide.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Various substitution reactions can occur, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include Vitamin K1-2,3-epoxide, hydroquinone derivatives, and various substituted quinones .
Aplicaciones Científicas De Investigación
Vitamin K1-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Mecanismo De Acción
Vitamin K1-13C6, like its non-labeled counterpart, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of specific glutamate residues in vitamin K-dependent proteins, which are crucial for blood coagulation and bone metabolism . The labeled compound allows researchers to study these processes in detail by tracking the labeled carbon atoms through various metabolic pathways .
Comparación Con Compuestos Similares
Vitamin K1-13C6 is unique due to its stable isotope labeling, which distinguishes it from other forms of Vitamin K1. Similar compounds include:
Vitamin K1 (Phylloquinone): The non-labeled form of Vitamin K1, essential for blood coagulation and bone health.
Vitamin K2 (Menaquinone): A group of compounds with similar functions but different structures and sources.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some medical applications.
This compound’s uniqueness lies in its ability to serve as a precise internal standard for analytical applications, providing accurate and reliable data in research studies .
Propiedades
Fórmula molecular |
C31H46O2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7+1,8+1,18+1,19+1,28+1,29+1 |
Clave InChI |
MBWXNTAXLNYFJB-WNHYLWKYSA-N |
SMILES isomérico |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
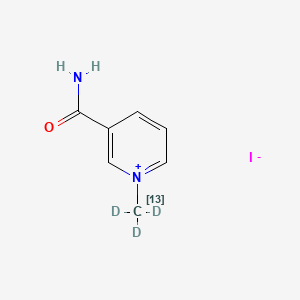
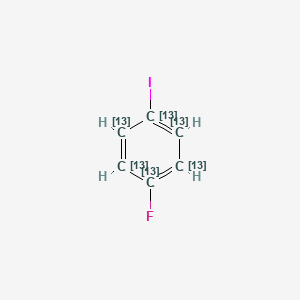
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
